molecular formula C10H13N3O4 B10908032 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10908032
M. Wt: 239.23 g/mol
InChI Key: KNFDNOISVKYCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring substituted with a cyclopropyl group and a nitro group

Preparation Methods

The synthesis of 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and nitro groups. One common method involves the reaction of a suitable precursor with cyclopropylamine and a nitrating agent under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the binding affinity and specificity of the compound. The pyrazole ring can interact with various biological targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole ring structure but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the cyclopropyl and nitro groups in 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid distinguishes it from these similar compounds, potentially offering unique properties and applications .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

4-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H13N3O4/c14-10(15)2-1-5-12-8(7-3-4-7)6-9(11-12)13(16)17/h6-7H,1-5H2,(H,14,15)

InChI Key

KNFDNOISVKYCSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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